REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:7]([CH3:8])=[N:6][O:5][N:4]=1.Cl.[NH2:10][CH2:11][CH2:12][SH:13]>Br>[CH3:8][C:7]1[C:3]([CH2:2][S:13][CH2:12][CH2:11][NH2:10])=[N:4][O:5][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
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2.49 g
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Type
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reactant
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Smiles
|
OCC1=NON=C1C
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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Br
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
|
at reflux temperature for 23 hours
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Duration
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23 h
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Type
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CUSTOM
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Details
|
The excess hydrobromic acid was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
the oil residue was dissolved in isopropyl alcohol
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Type
|
FILTRATION
|
Details
|
filtered through Celite
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Type
|
CUSTOM
|
Details
|
the product was crystallized from the filtrate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl alcohol
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NON1)CSCCN
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |